molecular formula C15H13BrN4O2S B11038819 Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11038819
M. Wt: 393.3 g/mol
InChI Key: GGMGSLPFKGNAAU-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a methyl ester and a bromobenzyl sulfanyl group

Preparation Methods

The synthesis of Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.

    Introduction of the Bromobenzyl Sulfanyl Group: The bromobenzyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with a thiol derivative of the triazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and scalability.

Chemical Reactions Analysis

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Condensation: The triazole and pyrimidine rings can participate in condensation reactions with various electrophiles, leading to the formation of fused ring systems.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets in biological systems. The compound has been shown to inhibit specific enzymes and receptors, such as cyclooxygenase-2 (COX-2), by binding to their active sites and blocking their activity . This inhibition leads to a reduction in the production of pro-inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Biological Activity

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H12BrN5O2S
  • Molecular Weight : 365.23 g/mol

The compound features a triazole ring fused with a pyrimidine structure, which is known to confer various biological activities.

Anticancer Properties

Research has indicated that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For example:

  • In vitro studies have shown that derivatives of this scaffold can inhibit the proliferation of various cancer cell lines. A related study reported that certain triazolo-pyrimidine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MGC-803 and HCT-116 .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
H12MGC-8039.47ERK signaling pathway inhibition
H12HCT-1169.58Induction of apoptosis
H12MCF-713.1Cell cycle arrest (G2/M phase)

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways such as ERK and AKT signaling, which are crucial in regulating cell survival and proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins.

Antimicrobial Activity

In addition to anticancer properties, compounds with triazole and pyrimidine moieties have demonstrated antimicrobial activity against various pathogens. The structural features allow for interaction with microbial enzymes or receptors.

Case Studies and Experimental Findings

A recent study synthesized several derivatives of [1,2,4]triazolo[1,5-a]pyrimidine and evaluated their biological activities:

  • Compound H12 was noted for its potent inhibition of cancer cell growth and was found to significantly decrease the phosphorylation levels of ERK1/2 and other related proteins . This suggests a targeted approach in designing anticancer agents based on this scaffold.

Properties

Molecular Formula

C15H13BrN4O2S

Molecular Weight

393.3 g/mol

IUPAC Name

methyl 2-[(4-bromophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H13BrN4O2S/c1-9-12(13(21)22-2)7-17-14-18-15(19-20(9)14)23-8-10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3

InChI Key

GGMGSLPFKGNAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Br)C(=O)OC

Origin of Product

United States

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